methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Description
The target compound, methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, features a benzothiazine core substituted with a 4-phenyl group, a methyl ester at position 3, and a 2-ethoxyphenylamino-oxoethyl side chain at position 2.
Key structural attributes include:
- Benzothiazine 1,1-dioxide core: Stabilized by resonance and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[2-(2-ethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-3-34-21-15-9-8-14-20(21)27-23(29)17-28-25(26(30)33-2)24(18-11-5-4-6-12-18)19-13-7-10-16-22(19)35(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHYUIPVENUCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of benzothiazine derivatives, which have been studied for various pharmacological properties including anti-inflammatory, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes a benzothiazine ring system. The presence of the ethoxy and phenyl groups contributes to its biological profile.
1. Anticancer Activity
Research has indicated that benzothiazine derivatives exhibit anticancer properties. A study highlighted that certain benzothiazine compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate has shown promising results against breast cancer cells by modulating signaling pathways involved in cell survival and death .
2. Anti-inflammatory Effects
Benzothiazine derivatives are known for their anti-inflammatory properties. A notable study demonstrated that these compounds could reduce inflammation markers in animal models of arthritis. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Antioxidant Activity
The antioxidant potential of methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate has been evaluated through various assays measuring its ability to scavenge free radicals. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting its potential in mitigating oxidative stress-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antioxidant | Scavenging of free radicals |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, methyl 4-hydroxy-2H-benzothiazine derivatives were administered at varying concentrations. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of rheumatoid arthritis, treatment with benzothiazine derivatives resulted in a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. The presence of the benzothiazine core, combined with ethoxy and amino functionalities, suggests a diverse range of biological activities. Research has demonstrated that compounds with similar structures often exhibit significant antimicrobial and anticancer properties.
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |
| Anti-inflammatory | Shows promise in reducing inflammation in animal models. |
| Analgesic | Demonstrates pain-relieving effects comparable to established analgesics. |
Case Study: Analgesic and Anti-inflammatory Effects
A study conducted on a related benzothiazine derivative indicated that at a dosage of 20 mg/kg, it exhibited both analgesic and anti-inflammatory properties that surpassed those of traditional medications like Piroxicam and Meloxicam . This suggests that methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide could be a candidate for further pharmacological development.
Materials Science
Advanced Material Development
The structural complexity of this compound makes it a potential candidate for the development of advanced materials. Its unique properties may allow it to be utilized in creating polymers or composites with specific functionalities.
Properties for Material Science
| Property | Potential Application |
|---|---|
| Chemical Versatility | Useful in synthesizing new polymeric materials. |
| Structural Stability | May enhance durability in composite materials. |
| Functional Group Diversity | Allows for modifications to tailor material properties. |
Biological Studies
Research Tool
This compound can serve as a valuable probe in biological studies to investigate various cellular processes and molecular interactions. Its ability to interact with specific biological targets positions it as an important tool for understanding complex biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, biological activities, and structural features of the target compound with analogues:
Key Structural Trends
Ring Conformation: Most 1,2-benzothiazine 1,1-dioxides adopt a half-chair or sofa conformation due to partial double-bond character in the C–S bond (1.748–1.755 Å vs. normal 1.81–2.55 Å) .
Hydrogen Bonding :
- Intramolecular interactions (e.g., O–H⋯O in hydroxy-substituted derivatives) stabilize molecular geometry .
- Intermolecular C–H⋯O/N–H⋯O bonds drive crystal packing and solubility .
Substituent Effects :
Pharmacological Comparisons
- Anti-inflammatory Activity : Compounds with hydroxy or carboxamide groups (e.g., ) mimic NSAIDs like Piroxicam. The target compound’s ethoxyphenyl group may enhance binding to cyclooxygenase (COX) enzymes.
- Antibacterial Activity : Methoxy/ethoxy derivatives (e.g., ) show potency against Gram-positive bacteria, likely due to membrane disruption.
Q & A
Q. What are the common synthetic routes for preparing methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide?
The synthesis typically involves multi-step reactions starting with functionalized benzothiazine precursors. For example, alkylation or acylation of the benzothiazine core is achieved using brominated ketones or benzyl chlorides under reflux conditions with a base like potassium carbonate. Evidence from related compounds shows yields ranging from 70% to 96% depending on substituents (e.g., electron-withdrawing groups improve reactivity) . Key steps include nucleophilic substitution and cyclization, followed by purification via column chromatography or recrystallization .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Identifies substituents (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, ester carbonyl at ~170 ppm).
- IR Spectroscopy : Detects functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹, C=O at ~1680 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Q. What are the primary biological targets of benzothiazine 1,1-dioxide derivatives?
These compounds often target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) isoforms, due to structural mimicry of arachidonic acid. Some derivatives also inhibit Calpain I or exhibit antibacterial activity via disruption of bacterial cell membranes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product formation . Contradictions in yields (e.g., 70% vs. 96% in similar reactions) may stem from steric effects of substituents or purification losses .
Q. What crystallographic insights explain the compound’s stability and reactivity?
X-ray diffraction reveals:
- Distorted Half-Chair Conformation : The thiazine ring adopts a non-planar geometry, with sulfur and nitrogen atoms deviating by ±0.0336 Å, influencing electrophilic substitution sites .
- Intermolecular Interactions : C–H⋯S and C–H⋯O hydrogen bonds stabilize the crystal lattice, while π-π stacking (centroid separation: 3.619 Å) affects solubility .
Q. How do structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Key SAR findings include:
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected NMR splitting vs. crystal symmetry) may arise from polymorphism or dynamic effects in solution. Use:
- Variable-Temperature NMR : To detect conformational flexibility.
- Powder X-ray Diffraction (PXRD) : To identify polymorphic forms .
Q. What strategies address solubility challenges during purification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
